molecular formula C11H16 B043884 Benzene, 1-butyl-2-methyl- CAS No. 1595-11-5

Benzene, 1-butyl-2-methyl-

Cat. No. B043884
CAS RN: 1595-11-5
M. Wt: 148.24 g/mol
InChI Key: NUJILYKLNKQOOX-UHFFFAOYSA-N
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Description

“Benzene, 1-butyl-2-methyl-” is a chemical compound with the formula C11H16 . It is also known by other names such as 1-Methyl-2-butylbenzene, 1-Butyl-2-methylbenzene, and Toluene, o-butyl- .


Synthesis Analysis

The synthesis of “Benzene, 1-butyl-2-methyl-” could involve several steps. While specific synthesis methods for this compound were not found, general methods for synthesizing polysubstituted benzenes could be applied . These methods often involve electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-butyl-2-methyl-” consists of a benzene ring with butyl (four carbon atoms) and methyl (one carbon atom) substituents . The molecular weight is 148.2447 .


Physical And Chemical Properties Analysis

“Benzene, 1-butyl-2-methyl-” is likely to share similar physical and chemical properties with other benzene derivatives. Benzene derivatives are typically nonpolar and immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

  • Catalysis in Chemical Reactions :

    • It's used as a catalyst in the Friedel-Crafts sulfonylation of benzene and substituted benzenes, leading to almost quantitative diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
    • Acts as a catalyst in the electrochemical coupling reaction of toluene with methanol, yielding methoxymethyl benzene (Chen, Wang, & Ma, 2009).
    • Catalyzes the alkylation of benzene with 1-dodecene, showing high activity and stability in a continuous flow reactor (Qiao, Zhang, Zhang, & Li, 2004).
  • Environmental and Analytical Applications :

    • Effective in enriching benzene series in indoor air, aiding in the more accurate determination of volatile organic compounds (Huiming, 2011).
    • Used in Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing MTBE and benzene in gasoline, highlighting its role in environmental chemistry education (Quach, Ciszkowski, & Finlayson‐Pitts, 1998).
  • Health and Safety Studies :

    • Studies indicate partial support for linking benzene exposure to global DNA hypomethylation in petrol station workers (Rota et al., 2018).
    • Assessment of the genotoxicity of MTBE, benzene, toluene, ethylbenzene, and xylene to human lymphocytes using comet assay shows potential DNA damage (Chen et al., 2008).
  • Physical Chemistry Investigations :

    • In the study of rotational dynamics in ionic liquids, NMR relaxation times revealed faster rotational correlation times for benzene and 1-ethyl-3-methylimidazolium (Rumble et al., 2016).
  • Fuel and Energy Research :

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1-butyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-3-4-8-11-9-6-5-7-10(11)2/h5-7,9H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJILYKLNKQOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074273
Record name Benzene, 1-butyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-butyl-2-methyl-

CAS RN

1595-11-5
Record name 1-Butyl-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1595-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001595115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-butyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Al Darouich - 2005 - osti.gov
The thermal evolution of reservoir oils is controlled by the kinetics of cracking reactions. The present work is concerned with the study of the thermal stability of the light aromatic …
Number of citations: 0 www.osti.gov

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